3-(2,6-Dimethylphenyl)benzyl alcohol
Description
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of benzyl alcohol derivatives have demonstrated that conformational isomerism plays a crucial role in determining solid-state structures and molecular packing arrangements. For 3-(2,6-Dimethylphenyl)benzyl alcohol, the presence of the bulky 2,6-dimethylphenyl substituent creates significant steric constraints that influence the preferred conformations around the Cortho-Cipso-Cα-O dihedral angle.
Experimental studies using time-of-flight mass spectrometry have revealed that the number of stable conformations for substituted benzyl alcohols depends critically on the position and nature of ring substituents. In the case of 3-substituted benzyl alcohols, the presence of a substituent at the 3-position typically results in a single stable ground state conformation when the hydroxymethyl fragment adopts a perpendicular orientation relative to the benzene ring plane. This contrasts with unsubstituted benzyl alcohol, which exhibits multiple conformational states.
The conformational landscape of 3-(2,6-Dimethylphenyl)benzyl alcohol is expected to be further constrained by the 2,6-dimethyl substitution pattern on the phenyl substituent. These methyl groups create additional steric hindrance that can influence the relative orientation of the two aromatic ring systems. Density functional theory calculations have shown that such steric interactions can stabilize specific conformations through the minimization of nonbonded interactions between ortho-hydrogen atoms and bulky substituents.
Crystallographic analysis of related compounds has demonstrated that benzyl alcohol derivatives exhibit characteristic hydrogen bonding patterns in the solid state. The hydroxyl group typically participates in intermolecular hydrogen bonding networks that stabilize the crystal structure. For 3-(2,6-Dimethylphenyl)benzyl alcohol, the extended aromatic system provides additional opportunities for π-π stacking interactions between neighboring molecules.
Comparative Molecular Geometry with Ortho-Substituted Benzyl Alcohol Derivatives
Comparative structural analysis reveals significant differences between 3-(2,6-Dimethylphenyl)benzyl alcohol and other ortho-substituted benzyl alcohol derivatives. The molecular geometry of ortho-halogenated benzyl alcohols has been extensively studied, showing that these compounds can exist in multiple chiral conformations depending on the nature of the halogen substituent.
Table 1: Comparative Molecular Parameters for Benzyl Alcohol Derivatives
Nuclear magnetic resonance studies of 2,6-disubstituted benzyl alcohols have demonstrated that the conformational distribution is strongly influenced by the electronic and steric properties of the substituents. For 2,6-dichlorobenzyl alcohol, the compound adopts predominantly an endo conformation where the hydroxymethyl group is oriented toward the substituted ring. In contrast, 2,6-difluorobenzyl alcohol shows an increased population of endo conformers compared to the parent benzyl alcohol.
The presence of methyl substituents in the 2,6-positions of 3-(2,6-Dimethylphenyl)benzyl alcohol is expected to create a different steric environment compared to halogen substituents. Methyl groups are larger than fluorine atoms but smaller than chlorine atoms, potentially leading to intermediate conformational preferences. Additionally, the electron-donating nature of methyl groups contrasts with the electron-withdrawing effects of halogens, which can influence the electronic distribution within the aromatic system.
Molecular mechanics calculations have suggested that the preferred conformation of benzyl alcohol derivatives depends on the balance between steric repulsion and electronic stabilization effects. For compounds with bulky ortho-substituents, the perpendicular conformation of the hydroxymethyl group typically becomes favored to minimize steric interactions.
Electronic Structure Analysis via Density Functional Theory Calculations
Density functional theory calculations have provided valuable insights into the electronic structure and conformational preferences of benzyl alcohol derivatives. These computational studies have revealed that the electronic distribution within the aromatic ring system significantly influences the hydrogen bonding properties and conformational stability of these compounds.
For fluorinated benzyl alcohol derivatives, density functional theory calculations using the MPWB1K functional have demonstrated that fluorination generally increases the hydrogen bond donating ability of the hydroxyl group. The calculations revealed that intramolecular interactions between the hydroxyl group and fluorine substituents contribute to conformational stabilization through secondary interactions.
Table 2: Computational Parameters for Benzyl Alcohol Derivatives
The electronic structure of 3-(2,6-Dimethylphenyl)benzyl alcohol is expected to be influenced by the extended conjugated system created by the biphenyl-like arrangement. Density functional theory calculations on similar systems have shown that such extended aromatic systems can exhibit delocalized electronic states that affect both the acidity of the hydroxyl group and the overall molecular stability.
Computational analysis of hydrogen bonding interactions in benzyl alcohol derivatives has revealed that both intramolecular and intermolecular hydrogen bonds contribute to molecular stability. For compounds with ortho-substituents, intramolecular hydrogen bonding between the hydroxyl group and substituent atoms can occur, leading to the formation of stable cyclic structures.
The presence of methyl groups in the 2,6-positions of the phenyl substituent in 3-(2,6-Dimethylphenyl)benzyl alcohol creates a sterically hindered environment that is expected to influence the electronic density distribution. Density functional theory calculations have shown that such steric effects can lead to changes in bond lengths, bond angles, and dihedral angles compared to unsubstituted systems.
Hydrogen Bonding Patterns and Intermolecular Interactions
Hydrogen bonding plays a fundamental role in determining the solution behavior and solid-state properties of benzyl alcohol derivatives. The hydroxyl group in these compounds can act as both a hydrogen bond donor and acceptor, leading to complex intermolecular interaction patterns.
Experimental studies using infrared spectroscopy have demonstrated that benzyl alcohol exhibits characteristic hydrogen bonding behavior in various solvent systems. The addition of ionic liquids containing acetate anions can activate the hydroxyl groups through synergistic hydrogen bonding interactions, where both the cation and anion of the ionic liquid participate in the activation process.
Nuclear magnetic resonance investigations of benzyl alcohol in solution have revealed evidence for both monomeric and associated forms. At low concentrations, benzyl alcohol exists predominantly as monomers, but at higher concentrations, trimer formation becomes significant. The hydrogen bonding patterns in these associated species involve multiple hydroxyl groups arranged in cyclic or chain-like structures.
Table 3: Hydrogen Bonding Characteristics in Benzyl Alcohol Systems
The aggregation behavior of benzyl alcohol in the gas phase has been studied using microwave and infrared spectroscopic techniques. These investigations revealed that molecular aggregation is governed by a delicate balance between hydroxyl-oxygen and hydroxyl-π hydrogen bonds, along with dispersive interactions. The cluster growth from dimers to tetramers shows a tendency toward homochiral synchronization, where molecules with similar chirality preferences aggregate together.
For 3-(2,6-Dimethylphenyl)benzyl alcohol, the extended aromatic system provides additional sites for intermolecular interactions. The presence of multiple aromatic rings creates opportunities for π-π stacking interactions, which can complement the hydrogen bonding interactions involving the hydroxyl group. These π-π interactions are particularly important in determining solid-state packing arrangements and can influence the overall crystal structure.
Host-guest complexes formed by related ferrocenyl-substituted diols have demonstrated the importance of hydrogen bonding in determining supramolecular structures. These complexes exhibit diverse hydrogen bonding patterns including intramolecular hydroxyl-oxygen and intermolecular hydroxyl-nitrogen hydrogen bonds. The structural diversity observed in these systems suggests that 3-(2,6-Dimethylphenyl)benzyl alcohol could potentially form similar complex structures with appropriate guest molecules.
The influence of solvent on hydrogen bonding patterns has been demonstrated through nuclear magnetic resonance studies. In polar solvents such as acetone, the formation of benzyl alcohol-solvent complexes leads to changes in the conformational distribution and increased populations of extended conformers. This solvent dependence is attributed to the competition between intramolecular and intermolecular hydrogen bonding interactions.
Properties
IUPAC Name |
[3-(2,6-dimethylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBYAMKNAFCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630403 | |
| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691905-27-8 | |
| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 3-(2,6-Dimethylphenyl)toluene
The foundational approach involves chloromethylation of 3-(2,6-Dimethylphenyl)toluene under controlled conditions. As demonstrated in CN103772151A, chlorination of 2,3-dimethyl biphenyl with Cl₂ at 40–120°C under UV light yields 2-chloromethyl-3-methyl diphenyl (38.9% yield) and 2-methyl-3-chloromethyl biphenyl (29.6% yield). Adapting this to the target compound would require toluene substituted with 2,6-dimethylphenyl and a methyl group at the 3-position.
Key Conditions :
Catalytic Hydrogenation of Chloromethyl Intermediates
Subsequent reduction of the chloromethyl intermediate to the alcohol is achieved via hydrogenation. CN103772151A reports using 5% Pd/C under 0.1–0.6 MPa H₂ at 50–70°C, yielding 2,3-dimethyl diphenyl with 97.6% efficiency. For 3-(2,6-Dimethylphenyl)benzyl alcohol, analogous conditions would reduce 3-(2,6-Dimethylphenyl)benzyl chloride.
Optimization Insights :
- Catalyst loading: 1–5 wt% Pd/C minimizes costs while maintaining activity.
- Solvent choice: Ethanol or tetrahydrofuran enhances hydrogen solubility.
- Post-reaction purification: Vacuum distillation removes unreacted substrates.
Reductive Coupling of Aldehyde Precursors
Synthesis of 3-(2,6-Dimethylphenyl)benzaldehyde
The aldehyde precursor can be generated via oxidation of 3-(2,6-Dimethylphenyl)toluene using MnO₂ or CrO₃. Alternatively, Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride derivatives offers a regioselective pathway.
Mo@C-Catalyzed Reductive Coupling
The RSC study demonstrates Mo@C’s versatility in reducing aldehydes to alcohols using PhMe2SiH as a hydride source. For example, benzaldehyde is reduced to benzyl alcohol with >95% conversion under wet conditions. Applied to 3-(2,6-Dimethylphenyl)benzaldehyde, this method would involve:
Reaction Setup :
- Catalyst: Mo@C (0.1 mol%) in 1,1,2,2-tetrachloroethane.
- Hydride source: PhMe2SiH (2.4 equiv) at 100°C for 3–10 hours.
- Yield optimization: Wet solvents enhance hydrolysis of silyl ether intermediates.
Side Reactions :
- Ether formation: Bis-(3-(2,6-Dimethylphenyl)benzyl) ether may form via coupling (up to 40% in analogous systems).
- Siloxy byproducts: [(3-(2,6-Dimethylphenyl)benzyloxy)dimethylsilyl]benzene requires hydrolysis for alcohol isolation.
Catalytic Hydrogenation of Ketone Precursors
Ketone Synthesis via Friedel-Crafts Acylation
3-(2,6-Dimethylphenyl)acetophenone can be synthesized via Friedel-Crafts acylation of 2,6-dimethylbenzene with acetyl chloride. AlCl₃ catalysis in dichloromethane at 0°C provides moderate yields (50–60%).
Hydrogenation with Raney Nickel
CN106916051B describes reducing 3,5-di-tert-butyl-4-hydroxybenzaldehyde to its alcohol using Raney Ni (0.9 g) under 0.6 MPa H₂ at 70°C, achieving 91.4% yield. For the target ketone:
Conditions :
- Catalyst: Raney Ni (5–10 wt%) in ethanol.
- Pressure: 0.5–1.0 MPa H₂ to ensure complete reduction.
- Temperature: 60–80°C balances reaction rate and catalyst stability.
Comparative Analysis of Methodologies
Catalyst Efficiency : Pd/C offers superior turnover numbers (TON > 1,000), whereas Mo@C requires lower loadings (0.1 mol%) but higher temperatures.
Scale-Up and Industrial Considerations
Chloromethylation-Reduction
Continuous Flow Reductive Coupling
Adopting continuous flow systems for Mo@C-mediated reactions could enhance throughput. The RSC study notes 3 h reaction times, amenable to flow chemistry with inline purification.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-(2,6-Dimethylphenyl)benzaldehyde or 3-(2,6-Dimethylphenyl)benzoic acid.
Reduction: 3-(2,6-Dimethylphenyl)methane.
Substitution: 3-(2,6-Dimethylphenyl)benzyl ether or 3-(2,6-Dimethylphenyl)benzyl ester.
Scientific Research Applications
3-(2,6-Dimethylphenyl)benzyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the biphenyl structure allows for π-π interactions with aromatic systems, which can influence its reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
2,6-Dimethylbenzyl Alcohol (CAS 62285-58-9)
- Structure: (2,6-Dimethylphenyl)methanol, where the hydroxyl group is directly attached to the methyl-substituted phenyl ring.
- Physical Properties :
- Applications : Used in organic synthesis, particularly in the production of benzhydrols and specialty alcohols .
- Key Differences : Unlike 3-(2,6-dimethylphenyl)benzyl alcohol, this compound lacks the additional benzene ring at the 3-position, resulting in lower molecular weight (136.19 g/mol vs. ~240 g/mol for the target compound) and reduced steric hindrance .
2,6-Dichlorobenzyl Alcohol
4-(2,6-Dimethylphenyl)benzyl Alcohol (CAS 773872-63-2)
2,6-Dibromo-4-(hydroxymethyl)phenol (CAS 2316-62-3)
- Structure: A phenolic derivative with bromine at 2,6-positions and a hydroxymethyl group at the 4-position.
- Molecular Formula : C₇H₆Br₂O₂ (MW: 289.93 g/mol) .
- Key Differences: Bromine substituents enhance molecular weight and may confer antimicrobial properties. The phenolic -OH group introduces acidity (pKa ~10), unlike the neutral benzyl alcohol group in the target compound .
Physicochemical and Application-Based Comparisons
Table 1: Comparative Analysis of Key Properties
Solubility and Stability
- 3-(2,6-Dimethylphenyl)benzyl alcohol : Predicted to exhibit high lipophilicity due to dual aromatic rings and methyl groups, enhancing compatibility with organic solvents .
- 2,6-Dichlorobenzyl alcohol : Increased polarity from chlorine may improve aqueous solubility but reduce stability under acidic conditions .
- 2,6-Dimethylbenzyl alcohol : Lower molecular weight and simpler structure suggest higher volatility (boiling point 120°C at 12 mm Hg) compared to bulkier analogs .
Biological Activity
3-(2,6-Dimethylphenyl)benzyl alcohol is a compound derived from benzyl alcohol, characterized by a dimethyl-substituted phenyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and toxicity profiles. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C15H16O
- Molecular Weight : 228.29 g/mol
- IUPAC Name : 3-(2,6-Dimethylphenyl)benzyl alcohol
The structure of 3-(2,6-Dimethylphenyl)benzyl alcohol features a benzyl alcohol moiety with a dimethyl-substituted phenyl group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that benzyl alcohol and its derivatives exhibit antimicrobial properties. A study demonstrated that benzyl alcohol can act as an effective antimicrobial agent in various formulations, particularly in oral care products . The presence of the dimethyl groups in 3-(2,6-Dimethylphenyl)benzyl alcohol may enhance its efficacy by increasing hydrophobic interactions with microbial membranes.
Developmental Toxicity
A significant study focused on the developmental toxicity of benzyl alcohol using zebrafish embryos as a model organism. The findings revealed that exposure to benzyl alcohol led to several adverse effects, including:
- Increased mortality rates
- Inhibited hatching rates
- Cardiac malformations such as arrhythmia
- Disruption of motor neuron integrity
These results highlight the potential risks associated with exposure to benzyl alcohol derivatives during critical developmental stages .
Case Study 1: Zebrafish Model
In a study assessing the toxicity of benzyl alcohol derivatives, zebrafish embryos were exposed to varying concentrations of benzyl alcohol. The results indicated significant morphological defects and organ toxicity, particularly concerning cardiovascular and neuronal development. The median lethal concentration was established, providing crucial data for understanding the safety profile of benzyl alcohol in consumer products .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of 3-(2,6-Dimethylphenyl)benzyl alcohol in dental formulations. The study found that the compound effectively inhibited bacterial growth in vitro, suggesting its potential use as an active ingredient in oral hygiene products. This aligns with findings on other benzyl alcohol derivatives that demonstrate similar antimicrobial properties .
Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(2,6-Dimethylphenyl)benzyl alcohol be optimized to minimize by-product formation?
- Methodology : Utilize electrochemical oxidation with mediators like N-hydroxyphthalimide (NHPI) to selectively oxidize intermediates while controlling reaction conditions (e.g., pH, temperature). Monitor reaction progress via HPLC or GC-MS to identify by-products. Purify via fractional distillation or preparative chromatography, referencing protocols for structurally similar alcohols .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Mediator concentration | 10–20 mol% |
| Reaction time | 4–6 hours |
| Temperature | 25–40°C |
Q. What spectroscopic techniques are most effective for characterizing 3-(2,6-Dimethylphenyl)benzyl alcohol?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions on the aromatic ring and hydroxyl group. Compare chemical shifts with analogs like 3-hydroxybenzyl alcohol .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1250 cm) .
Q. How should solvents be selected for reactions involving 3-(2,6-Dimethylphenyl)benzyl alcohol?
- Methodology : Apply the SMD solvation model to predict solubility and solvent effects. Prioritize solvents with dielectric constants matching the compound’s polarity (e.g., acetonitrile, DMSO). Validate experimentally via solubility tests and partition coefficient (LogP) measurements .
Advanced Research Questions
Q. Which computational methods are suitable for studying the electronic properties of 3-(2,6-Dimethylphenyl)benzyl alcohol?
- Methodology :
- Basis Sets : Use triple-zeta (def2-TZVP) or quadruple-zeta (def2-QZVPP) basis sets for DFT calculations to balance accuracy and computational cost .
- Solvent Modeling : Apply the SMD continuum model to simulate solvent interactions, particularly for polar protic solvents .
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Q. How can contradictions between experimental and computational data on reactivity be resolved?
- Methodology :
- Benchmarking : Compare multiple computational methods (e.g., B3LYP, M06-2X) against experimental kinetic data for oxidation or substitution reactions.
- Error Analysis : Quantify discrepancies in activation energies or bond lengths using root-mean-square deviation (RMSD) metrics .
- Experimental Validation : Replicate computational predictions via controlled reactions (e.g., kinetic isotope effects).
Q. What strategies mitigate thermal instability during purification of 3-(2,6-Dimethylphenyl)benzyl alcohol?
- Methodology :
- Low-Temperature Techniques : Use rotary evaporation under reduced pressure (<50°C) or freeze-drying.
- Stabilizers : Add antioxidants (e.g., BHT) during distillation.
- Analytical Monitoring : Track decomposition via TLC or inline FTIR during purification .
Q. How can 3-(2,6-Dimethylphenyl)benzyl alcohol be evaluated as a pharmaceutical intermediate?
- Methodology :
- Metabolic Profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation, sulfation) .
- Toxicity Screening : Use patch testing (as done for phenol-formaldehyde resins) to assess allergenic potential .
- Bioavailability Studies : Calculate partition coefficients (LogP) and membrane permeability via PAMPA assays .
Q. What challenges arise in detecting degradation products of 3-(2,6-Dimethylphenyl)benzyl alcohol in environmental samples?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with HLB cartridges to concentrate trace degradation products .
- Advanced Detection : Apply LC-QTOF-MS for non-targeted screening of hydroxylated or chlorinated derivatives.
- Matrix Effects : Spike recovery experiments to quantify interference from humic acids or inorganic ions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
